molecular formula C5H8N2Na2O7P2 B1232546 Zoledronate disodium CAS No. 131654-46-1

Zoledronate disodium

Cat. No.: B1232546
CAS No.: 131654-46-1
M. Wt: 316.05 g/mol
InChI Key: OPQQEYHAVUNQNA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zoledronate disodium involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Zoledronate disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Mechanism of Action

Zoledronate disodium exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral. This inhibition of osteoclast activity leads to a decrease in bone resorption and an increase in bone density . The molecular target of this compound is farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .

Comparison with Similar Compounds

Uniqueness of Zoledronate Disodium: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates. This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .

Properties

CAS No.

131654-46-1

Molecular Formula

C5H8N2Na2O7P2

Molecular Weight

316.05 g/mol

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate

InChI

InChI=1S/C5H10N2O7P2.2Na/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2

InChI Key

OPQQEYHAVUNQNA-UHFFFAOYSA-L

SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

131654-46-1

Synonyms

2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
CGP 42'446
CGP 42446
CGP 42446A
CGP-42'446
CGP-42446
CGP42'446
CGP42446
zoledronate
zoledronic acid
zoledronic acid anhydrous
Zometa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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